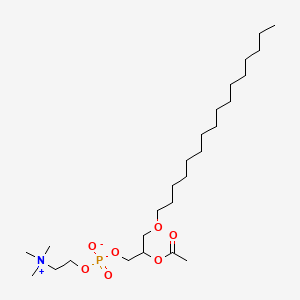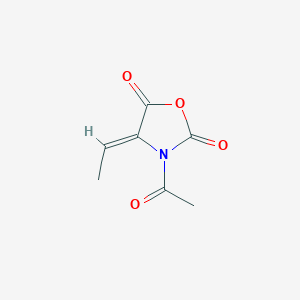
25-hydroxyvitamin D3 3-glucuronide
Overview
Description
Calcidiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is derived from calcidiol. In this compound, the hydroxy hydrogen at position 3 of calcidiol is replaced by a beta-D-glucuronyl residue . Calcidiol itself is a hydroxycalciol that results from the oxidation of calciol in the liver and is further hydroxylated in the kidney to produce calcitriol, the active form of vitamin D3 .
Preparation Methods
The preparation of 25-hydroxyvitamin D3 3-glucuronide involves the glucuronidation of calcidiol. This process typically requires the use of glucuronyl transferase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxy group at position 3 of calcidiol . Industrial production methods may involve the use of recombinant enzymes or microbial systems engineered to express the necessary glucuronyl transferase activity.
Chemical Reactions Analysis
Calcidiol 3-O-(beta-D-glucuronide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 25-hydroxyvitamin D3 3-glucuronide may yield calcitriol 3-O-(beta-D-glucuronide), while reduction may yield this compound derivatives with altered functional groups.
Scientific Research Applications
Calcidiol 3-O-(beta-D-glucuronide) has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of steroid glucosides.
Biology: It is used to study the metabolism and transport of vitamin D metabolites in biological systems.
Industry: It is used in the development of vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 25-hydroxyvitamin D3 3-glucuronide involves its conversion to calcitriol 3-O-(beta-D-glucuronide) in the kidney. Calcitriol, the active form of vitamin D3, binds to the vitamin D receptor (VDR) in target cells, leading to the regulation of gene expression involved in calcium and phosphate homeostasis . This process is crucial for maintaining bone health and preventing diseases such as osteoporosis.
Comparison with Similar Compounds
Calcidiol 3-O-(beta-D-glucuronide) can be compared with other similar compounds, such as:
Calcidiol 25-O-(beta-D-glucuronide): This compound has the glucuronic acid moiety attached at position 25 instead of position 3.
Calcitriol 3-O-(beta-D-glucuronide): This compound is the hydroxylated form of 25-hydroxyvitamin D3 3-glucuronide and is the active form of vitamin D3.
Calcidiol 3-O-(beta-D-glucuronate): This compound is the conjugate base of this compound and arises from the deprotonation of the carboxylic acid function.
Calcidiol 3-O-(beta-D-glucuronide) is unique in its specific glucuronidation at position 3, which influences its metabolic pathway and biological activity.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOQRDXVFJRWFJ-VIVSZJOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170512-14-8 | |
| Record name | 25Ohd3-3-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25OHD3-3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)








